2-Benzyl-2-azaspiro[4.5]decane-3,8-dione
Description
Properties
Molecular Formula |
C16H19NO2 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-benzyl-2-azaspiro[4.5]decane-3,8-dione |
InChI |
InChI=1S/C16H19NO2/c18-14-6-8-16(9-7-14)10-15(19)17(12-16)11-13-4-2-1-3-5-13/h1-5H,6-12H2 |
InChI Key |
OHTLTQMBSIDOOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1=O)CC(=O)N(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Acid-Catalyzed Cyclization of Dispiro Precursors
One documented method involves the acid-catalyzed cyclization of a dispiro intermediate, such as 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecan-11-one, to form the target azaspirodecane dione:
- Step 1: Dissolve the dispiro precursor in aqueous hydrochloric acid (2N, 20 mL).
- Step 2: Stir the reaction mixture at room temperature for 2 hours to promote cyclization.
- Step 3: Concentrate the reaction mixture under reduced pressure and dilute with water.
- Step 4: Extract the product with ethyl acetate (three times).
- Step 5: Wash the combined organic layers with water and brine, dry over sodium sulfate, filter, and concentrate.
- Step 6: Purify the crude product by flash chromatography on silica gel using petroleum ether and ethyl acetate as eluents to yield 2-azaspiro[4.5]decane-3,8-dione as a white solid with a reported yield of 92%.
This method highlights the effectiveness of acid-mediated ring closure in forming the azaspiro ring system.
Multi-Step Synthesis Involving Urea, Diethyl Oxalate, and Ammonium Carbonate
A related compound, 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, has been synthesized through a three-step reaction sequence that may inform the synthesis of benzyl-substituted analogs:
- Primary Reaction: Urea, diethyl oxalate, ammonium carbonate, and sodium metal are reacted in anhydrous methanol under reflux to form a primary intermediate.
- Secondary Reaction: The primary intermediate is treated with concentrated hydrochloric acid to yield a secondary product.
- Tertiary Reaction: The secondary product is reacted with 2-(ethylamino)acetaldehyde and potassium ferricyanide to form the final triazaspiro dione compound.
This method is notable for avoiding hazardous reagents like sodium cyanide, using readily available and inexpensive starting materials, and achieving high yields suitable for industrial scale-up.
While this exact sequence is for a triazaspiro analog, the principles of stepwise ring formation and functional group transformation are applicable for the preparation of this compound, especially when incorporating benzyl groups through appropriate intermediates.
Comparative Analysis of Preparation Routes
In-depth Research Findings and Notes
The acid-catalyzed cyclization method provides a straightforward approach to forming the azaspirodecane core with excellent yield and purity, suitable for laboratory-scale synthesis and potentially scalable with optimization.
The multi-step synthesis involving urea and diethyl oxalate offers a safer and cost-effective alternative for preparing related spirocyclic diones, emphasizing environmental and operational safety by avoiding toxic reagents.
Benzylation, a critical step for introducing the benzyl group at the 2-position, is typically performed either by using benzyl-protected intermediates or via nucleophilic substitution reactions on azaspiro precursors, although specific detailed protocols for this step in this compound are less commonly reported in open literature and may require tailored synthetic design.
Purification is commonly achieved by flash chromatography using petroleum ether and ethyl acetate mixtures, providing high purity necessary for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2-azaspiro[4.5]decane-3,8-dione undergoes various chemical reactions, including:
Electrophilic Bromination: This reaction involves the addition of bromine to the compound, facilitated by electrochemical methods.
Spirocyclization: This reaction forms the spirocyclic structure and is a key step in the synthesis of the compound.
Common Reagents and Conditions
Brominating Reagents: 2-bromoethan-1-ol is commonly used in the bromination process.
Electrochemical Conditions: The reactions are typically carried out under mild electrochemical conditions, involving both anodic and cathodic processes.
Major Products Formed
The major products formed from these reactions include brominated derivatives of this compound, which can further react to form more complex structures such as cyclohepta[c]pyrrole-1,6-diones .
Scientific Research Applications
2-Benzyl-2-azaspiro[4.5]decane-3,8-dione has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying spirocyclic compounds’ biological activities.
Industrial Applications: Its derivatives are used in the synthesis of various bioactive molecules.
Mechanism of Action
The mechanism of action of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as potent inhibitors of receptor interaction protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death . The inhibition of RIPK1 can prevent the activation of necroptosis pathways, offering therapeutic potential in treating inflammatory diseases .
Comparison with Similar Compounds
Structural and Functional Group Variations
Spirocyclic compounds with heteroatoms (N, O) and diverse substituents exhibit distinct properties. Key comparisons include:
Key Observations :
- Triaza systems (e.g., ) introduce additional hydrogen-bonding sites.
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl ) enhance stability and alter electronic environments, as seen in IR spectral shifts for benzylic C-H stretches .
- Physical State : The target compound is an oil , whereas others (e.g., ) are solids, impacting handling and formulation in industrial applications.
Spectroscopic and Analytical Data
- IR Spectroscopy: Benzylic C-H stretches in benzothiazolyl-spiro compounds appear at higher wavelengths due to electron-withdrawing groups (phenyl, O, N) .
- HRMS : Used to confirm the target compound’s molecular ion (267.1841 vs. calcd. 267.1834) , whereas triazaspiro derivatives (e.g., ) require advanced mass spectrometry due to higher molecular weights.
Stability and Reactivity
- Electron-Withdrawing Effects : Dione groups in the target compound increase electrophilicity at carbonyl carbons, enabling nucleophilic attacks. In contrast, oxa analogues may exhibit lower reactivity due to oxygen’s electronegativity.
- Solubility : The oxa compound’s lower MW (169.18 vs. 267.18) and polarity enhance aqueous solubility , whereas benzyl groups in the target compound favor organic solvents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
